molecular formula C7H3ClF2O B1415171 5-Chloro-2,4-difluorobenzaldehyde CAS No. 695187-29-2

5-Chloro-2,4-difluorobenzaldehyde

Cat. No.: B1415171
CAS No.: 695187-29-2
M. Wt: 176.55 g/mol
InChI Key: JQYSGEFOABIZKR-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorobenzaldehyde (CAS: 695187-29-2) is a halogenated benzaldehyde derivative with the molecular formula C₇H₃ClF₂O and a molecular weight of 176.55 g/mol . Key physical properties include a boiling point of 214.15°C and a density of 1.453 g/cm³ . The compound is characterized by a benzaldehyde backbone substituted with chlorine at the 5-position and fluorine atoms at the 2- and 4-positions. These electron-withdrawing substituents enhance the aldehyde group's reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

5-chloro-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYSGEFOABIZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652911
Record name 5-Chloro-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695187-29-2
Record name 5-Chloro-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloro-2,4-difluorobenzaldehyde (C7H3ClF2O) is an organic compound notable for its unique structural features, including a chloromethyl group and two fluorine atoms on a benzene ring, along with an aldehyde functional group. This configuration suggests potential biological activities that merit further exploration.

This compound is typically a pale yellow liquid at room temperature. The synthesis of this compound can be achieved through various chemical reactions, including halogenation and formylation processes. Understanding its chemical reactivity is crucial for assessing its biological potential.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound relates to other compounds:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-4-fluorobenzaldehydeChlorine at position 2 and fluorine at position 4Lacks a second fluorine atom; different reactivity
3-Chloro-2-fluorobenzaldehydeChlorine at position 3 and fluorine at position 2Different substitution pattern affecting properties
5-Bromo-2,4-difluorobenzaldehydeBromine instead of chlorineMay exhibit different reactivity due to bromine's larger size
4-Chloro-3-fluorobenzaldehydeChlorine at position 4 and fluorine at position 3Different substitution pattern affecting reactivity

This table highlights how variations in halogen substituents can influence biological activity.

Case Studies and Research Findings

  • Antifungal Activity : A study focusing on the antifungal properties of substituted benzaldehydes demonstrated that certain derivatives exhibited IC50 values ranging from 8.1 μM to 57.7 μM against fungal strains like Candida albicans. The presence of chlorine and fluorine in the structure often correlated with enhanced antifungal activity .
  • Tubulin Inhibition : Research on microtubule-stabilizing agents has shown that modifications in the benzene ring can lead to potent inhibitors of tubulin polymerization. Compounds similar to this compound have been identified as promising candidates in cancer therapy due to their ability to disrupt mitotic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique reactivity and applications of 5-Chloro-2,4-difluorobenzaldehyde are best understood through comparison with structurally related benzaldehyde derivatives. Below is a detailed analysis:

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
This compound C₇H₃ClF₂O 176.55 214.15 Cl (C5), F (C2, C4)
5-Bromo-2,4-difluorobenzaldehyde C₇H₃BrF₂O 221.35* ~225–230† Br (C5), F (C2, C4)
5-Chloro-2-fluorobenzaldehyde C₇H₄ClFO 158.56 ~200–205‡ Cl (C5), F (C2)
5-Chloro-2,4-dihydroxybenzaldehyde C₇H₅ClO₃ 172.57 >300§ Cl (C5), OH (C2, C4)
5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde C₈H₃ClF₄O 234.56 ~220–225¶ Cl (C5), F (C2), CF₃ (C4)

*Calculated based on atomic weights; †Estimated due to bromine's higher polarizability ; ‡From analog data ; §High boiling point due to hydrogen bonding ; ¶Increased lipophilicity from CF₃ .

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : Increase aldehyde reactivity, facilitating nucleophilic additions (e.g., in this compound) .
  • Hydroxyl Groups : Reduce electrophilicity but enable hydrogen bonding and oxidation pathways (e.g., 5-Chloro-2,4-dihydroxybenzaldehyde) .
  • Bromine vs. Chlorine : Bromine enhances cross-coupling utility, while chlorine is preferred for cost-effective synthesis .

Thermal Stability :

  • Fluorinated derivatives (e.g., this compound) exhibit lower boiling points compared to hydroxylated analogs due to reduced intermolecular forces .

Biological Activity: Chlorine and fluorine substituents correlate with antimicrobial and anticancer activity in intermediates like quinolones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,4-difluorobenzaldehyde
Reactant of Route 2
5-Chloro-2,4-difluorobenzaldehyde

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